![molecular formula C15H20N2O2S B2415414 4-(Dimethylamino)-3-formyl-N-(thian-3-yl)benzamide CAS No. 2224450-81-9](/img/structure/B2415414.png)
4-(Dimethylamino)-3-formyl-N-(thian-3-yl)benzamide
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Overview
Description
“4-(Dimethylamino)-3-formyl-N-(thian-3-yl)benzamide” is a compound that likely contains a benzamide group, which is a carboxamide derived from benzoic acid. It also appears to have a dimethylamino group attached to the benzene ring, and a thian-3-yl group attached to the nitrogen of the carboxamide .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with thian-3-ylamine, followed by the reaction of the resulting amide with dimethylamine .Molecular Structure Analysis
The molecule likely contains a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 secondary amine .Chemical Reactions Analysis
The compound, due to the presence of the amide and amine groups, may undergo various reactions such as hydrolysis, acylation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(dimethylamino)-3-formyl-N-(thian-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-17(2)14-6-5-11(8-12(14)9-18)15(19)16-13-4-3-7-20-10-13/h5-6,8-9,13H,3-4,7,10H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFWAYLXQYLUHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)NC2CCCSC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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